

# Application of Electron Microscopy in the Characterization of Singapore Grouper Iridovirus (SPDV)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Singapore Grouper Iridovirus (**SPDV**), a member of the Ranavirus genus within the Iridoviridae family, is a significant pathogen causing high mortality rates in cultured grouper and other marine fish.[1] A thorough understanding of its structure, replication cycle, and interactions with host cells is crucial for the development of effective antiviral strategies and vaccines. Electron microscopy (EM) stands as an indispensable tool in the characterization of **SPDV**, providing high-resolution insights into its morphology, ultrastructure, and pathogenic mechanisms. This document provides detailed application notes and protocols for the use of electron microscopy in the study of **SPDV**.

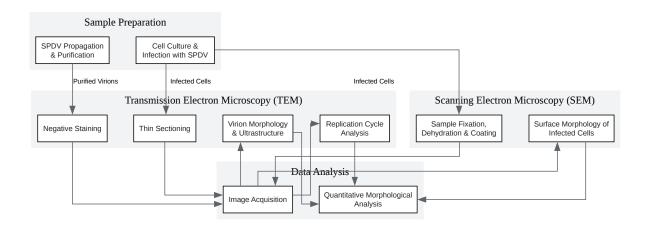
# Data Presentation: Morphological and Structural Characteristics of SPDV

Electron microscopy has been pivotal in elucidating the key structural features of **SPDV** and related iridoviruses. The following table summarizes quantitative data on the morphology of **SPDV** and other ranaviruses as determined by electron microscopy.



Feature	Singapore Grouper Iridovirus (SPDV)	Ranavirus (General)	Data Source
Virion Shape	Icosahedral	Icosahedral	[2]
Virion Diameter	~228 nm	120 - 300 nm	[2][3]
Capsid Structure	Multilayered	Complex protein shell with a lipid bilayer	[2][3]
Envelope	Present	Present	[4]
Assembly Site	Cytoplasm	Cytoplasm	[4]

# Experimental Workflows and Protocols Diagram: General Experimental Workflow for EM Characterization of SPDV



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Caption: General workflow for SPDV characterization using EM.

# Protocol 1: Negative Staining for Transmission Electron Microscopy (TEM)

This protocol is for visualizing the morphology and ultrastructure of purified SPDV particles.

### Materials:

- Purified SPDV suspension
- Carbon-coated copper grids (400 mesh)
- Glow discharger
- Pipettes and sterile tips
- Filter paper (Whatman No. 1)
- 2% Uranyl Acetate or 2% Phosphotungstic Acid (PTA), pH 7.0
- · Distilled water
- Forceps

#### Procedure:

- Grid Preparation: Place a carbon-coated grid on a glow discharger and treat for 30-60 seconds to render the surface hydrophilic.
- Sample Adsorption: Using forceps, hold the glow-discharged grid and apply 5  $\mu$ L of the purified **SPDV** suspension to the carbon-coated side. Allow the virus to adsorb for 1-2 minutes.
- Wicking: Carefully blot the excess liquid from the edge of the grid with a piece of filter paper.
   Do not allow the grid to dry completely.



- Washing (Optional): Gently touch the grid surface to a drop of distilled water for a few seconds to wash away any buffer salts, and then blot again.
- Staining: Apply a 5  $\mu$ L drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
- Final Wicking: Blot the excess stain from the edge of the grid using filter paper.
- Drying: Allow the grid to air dry completely before inserting it into the electron microscope.

## Protocol 2: Thin Sectioning of SPDV-Infected Cells for TEM

This protocol is for observing the intracellular stages of **SPDV** replication and assembly.

### Materials:

- Grouper cell line (e.g., GP cells)
- SPDV stock
- Cell culture medium
- Fixative solution: 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4
- 1% Osmium tetroxide in 0.1 M cacodylate buffer
- Ethanol series (50%, 70%, 90%, 100%)
- Propylene oxide
- Epoxy resin (e.g., Epon)
- Ultramicrotome
- Uranyl acetate and lead citrate stains

#### Procedure:



- Cell Infection: Grow a monolayer of grouper cells and infect with SPDV.
- Fixation: At desired time points post-infection, remove the culture medium and fix the cells with 2.5% glutaraldehyde for 1-2 hours at 4°C.
- Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide for 1 hour at 4°C.
- Dehydration: Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%) for 10 minutes at each step.
- Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin, followed by pure resin.
- Embedding and Polymerization: Embed the cells in fresh resin in embedding capsules and polymerize in an oven at 60°C for 48 hours.
- Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) and collect them on copper grids.
- Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
- Imaging: Observe the sections under a transmission electron microscope.

## Protocol 3: Scanning Electron Microscopy (SEM) of SPDV-Infected Cells

This protocol is for examining the surface morphology of host cells during **SPDV** infection and budding.

#### Materials:

- Grouper cells grown on coverslips
- SPDV stock
- Fixative solution: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

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- 1% Osmium tetroxide
- Ethanol series
- Critical point dryer
- Sputter coater with gold-palladium target

#### Procedure:

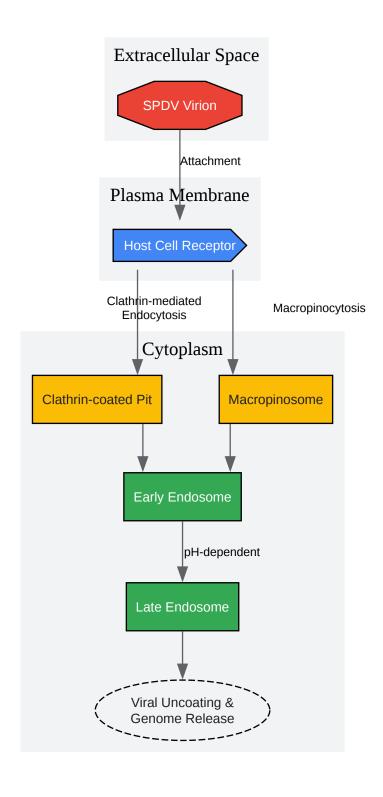
- Cell Infection: Seed and grow grouper cells on sterile coverslips and infect with SPDV.
- Fixation: At various time points post-infection, fix the cells with 2.5% glutaraldehyde for 1-2 hours.
- Post-fixation: Wash with buffer and post-fix with 1% osmium tetroxide for 1 hour.
- Dehydration: Dehydrate the samples through a graded ethanol series.
- Critical Point Drying: Subject the samples to critical point drying to preserve their threedimensional structure.
- Mounting and Coating: Mount the coverslips on SEM stubs and sputter-coat with a thin layer of gold-palladium.
- Imaging: Examine the samples in a scanning electron microscope.

### **SPDV Entry and Signaling Pathway**

Electron microscopy, in conjunction with biochemical assays, has revealed that **SPDV** enters host cells through a combination of clathrin-mediated endocytosis and macropinocytosis in a pH-dependent manner.[5][6][7][8]

**Diagram: SPDV Entry Pathway** 





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Caption: SPDV entry into host cells via endocytic pathways.



The process begins with the attachment of the **SPDV** virion to specific receptors on the host cell surface. Following attachment, the virus is internalized through two main pathways: clathrin-mediated endocytosis, where the virus is enclosed in clathrin-coated pits that bud off to form vesicles, and macropinocytosis, a process of non-specific uptake of extracellular fluid and its contents in large vesicles.[5][6][8] Once inside the cell, the virus-containing vesicles mature into early and then late endosomes. The acidic environment of the late endosome is crucial for the subsequent uncoating of the virus and the release of its genetic material into the cytoplasm to initiate replication.[7][8]

### Conclusion

Electron microscopy is a powerful and versatile tool for the detailed characterization of Singapore Grouper Iridovirus. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the structural biology and cellular interactions of **SPDV**. Such studies are fundamental for advancing our knowledge of iridovirus pathogenesis and for the rational design of control measures to combat the diseases they cause in aquaculture.

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